N-[4-(benzyloxy)benzyl]-N-phenylamine chemical properties
N-[4-(benzyloxy)benzyl]-N-phenylamine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of N-[4-(benzyloxy)benzyl]-N-phenylamine
This guide provides a comprehensive technical overview of N-[4-(benzyloxy)benzyl]-N-phenylamine, a versatile secondary amine intermediate with significant applications in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, proven experimental protocols, and field-proven insights to facilitate its effective use in the laboratory.
Core Chemical Identity and Physicochemical Properties
N-[4-(benzyloxy)benzyl]-N-phenylamine is a diarylmethylamine derivative featuring a benzyl ether moiety. This structural combination makes it a valuable building block for introducing protected hydroxyl functionality and a flexible phenylaminomethyl group into more complex molecular scaffolds. Its core identifiers and computed properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(4-phenylmethoxyphenyl)methyl]aniline | [1] |
| Synonyms | N-{[4-(Benzyloxy)phenyl]methyl}aniline, N-Phenyl-4-(phenylmethoxy)benzenemethanamine | [2][3] |
| CAS Number | 39860-75-8 | [2][3][4] |
| Molecular Formula | C₂₀H₁₉NO | [2][3][4] |
| Molecular Weight | 289.37 g/mol | [2][3][4] |
| Monoisotopic Mass | 289.14667 Da | [1] |
| Predicted XlogP | 5.3 |[1] |
Synthesis and Purification: A Validated Approach
The synthesis of N-[4-(benzyloxy)benzyl]-N-phenylamine is not explicitly detailed in a single source but can be reliably achieved via a logical two-stage process. The first stage involves the synthesis of the key intermediate, 4-(benzyloxy)benzylamine, a protocol adapted from established research in medicinal chemistry.[5] The second stage employs a standard reductive amination, a cornerstone reaction in amine synthesis.
Rationale for Synthetic Strategy
This synthetic route is chosen for its reliability and use of common laboratory reagents.
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Stage 1: Synthesis of 4-(Benzyloxy)benzonitrile. This is a classic Williamson ether synthesis, providing a high-yielding and clean reaction to protect the phenolic hydroxyl group of 4-cyanophenol.[5]
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Stage 2: Reduction to 4-(Benzyloxy)benzylamine. The reduction of the nitrile to a primary amine is efficiently accomplished using a powerful hydride reducing agent like Lithium Aluminum Hydride (Li(AlH₄)).[5] This step is performed under anhydrous conditions to prevent quenching of the highly reactive hydride.
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Stage 3: Reductive Amination. The final C-N bond formation between 4-(benzyloxy)benzaldehyde (obtainable by oxidation of the corresponding alcohol, or from 4-hydroxybenzaldehyde) and aniline is best achieved via reductive amination. This method first forms a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine. This one-pot procedure is highly efficient and minimizes side reactions often seen in direct N-alkylation.
Experimental Workflow Diagram
Caption: Multi-stage synthesis of the target compound.
Step-by-Step Synthesis Protocol
Stage A: Synthesis of 4-(Benzyloxy)benzylamine Intermediate[5]
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Step 1: Ether Formation. To a solution of 4-cyanophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq) and benzyl bromide (1.1 eq). Reflux the mixture for 12-24 hours, monitoring by TLC until the starting material is consumed. Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure to yield crude 4-(benzyloxy)benzonitrile.
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Step 2: Nitrile Reduction. Under an inert atmosphere (e.g., Argon), prepare a stirred suspension of Lithium Aluminum Hydride (Li(AlH₄), 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Slowly add a solution of 4-(benzyloxy)benzonitrile (1.0 eq) in anhydrous THF. After the addition, allow the reaction to warm to room temperature and stir for 16 hours.
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Step 3: Workup. Carefully quench the reaction by sequential, slow addition of water, followed by 15% aqueous NaOH solution, and then more water. Stir the resulting mixture for 12 hours until a granular precipitate forms. Filter the solid and wash thoroughly with an organic solvent (e.g., ethyl acetate). Concentrate the combined organic filtrates to yield 4-(benzyloxy)benzylamine, which can be used in the next step without further purification.
Stage B: Synthesis of N-[4-(benzyloxy)benzyl]-N-phenylamine
Prerequisite: The primary amine from Stage A must be converted to the corresponding aldehyde, 4-(benzyloxy)benzaldehyde, via a standard oxidation protocol (e.g., using PCC or Swern oxidation), or 4-(benzyloxy)benzaldehyde can be synthesized directly from 4-hydroxybenzaldehyde and benzyl bromide.
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Step 4: Imine Formation and Reduction. To a solution of 4-(benzyloxy)benzaldehyde (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE), add aniline (1.05 eq). Stir the mixture at room temperature for 1 hour to form the imine intermediate.
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Step 5: Reduction. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours, monitoring by TLC.
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Step 6: Purification. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with additional solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-[4-(benzyloxy)benzyl]-N-phenylamine.
Spectral Characterization and Analysis
While a published spectrum for this specific molecule is not available, its structure allows for a confident prediction of its key spectral features based on data from analogous compounds.[6][7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic Protons (14H): Multiple signals in the δ 6.7-7.5 ppm range. Protons on the aniline ring and the benzyloxy rings will show distinct splitting patterns (e.g., doublets for para-substituted rings).- Benzylic CH₂ (Ar-CH₂-O): A sharp singlet around δ 5.0-5.1 ppm.- Benzylic CH₂ (Ar-CH₂-N): A singlet or doublet (if coupled to N-H) around δ 4.3-4.6 ppm.- Amine N-H (1H): A broad singlet, chemical shift can vary (δ ~4.0-5.0 ppm), may exchange with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon bearing the oxygen (C-O) will be downfield (~158 ppm), and the carbon bearing the nitrogen (C-N) will be in the aromatic region.- Benzylic Carbon (Ar-CH₂-O): Signal around δ 70 ppm.- Benzylic Carbon (Ar-CH₂-N): Signal around δ 48-55 ppm. |
| FT-IR | - N-H Stretch: A moderate, sharp peak around 3400 cm⁻¹.- C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.- C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.- C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.- C-O Ether Stretch: A strong peak in the 1250-1050 cm⁻¹ region. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z = 289.- Key Fragments: A prominent peak at m/z = 91 (tropylium ion, [C₇H₇]⁺) from the benzyl group is highly characteristic. Another key fragment would arise from cleavage of the C-N bond, giving ions corresponding to the benzylamine moiety and the aniline radical cation. |
Applications in Drug Discovery
The primary utility of N-[4-(benzyloxy)benzyl]-N-phenylamine lies in its role as a synthetic intermediate for constructing more complex bioactive molecules. Its structure is a scaffold that can be elaborated upon to explore structure-activity relationships (SAR).
A key example is its use in the synthesis of novel 4-aminoquinoline derivatives evaluated for antimycobacterial properties against Mycobacterium tuberculosis.[5] In this context, the 4-(benzyloxy)benzylamine precursor is coupled with a chloroquinoline core to generate the final drug candidates.
Caption: Role as a building block in medicinal chemistry.
The benzyl group serves as a common protecting group for phenols, which can be readily removed via catalytic hydrogenolysis to unmask a free hydroxyl group. This allows for late-stage modification or for the hydroxyl group to act as a key hydrogen bond donor in a biological target. The diarylamine structure is also a common motif in pharmacologically active compounds.[9]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for N-[4-(benzyloxy)benzyl]-N-phenylamine is not publicly available. Therefore, handling precautions must be derived from the known hazards of structurally related compounds, such as substituted anilines and benzylamines.[10][11]
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General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Toxicological Profile (Inferred): Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[11]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Disclaimer: The information provided is based on related chemical structures and established protocols. All laboratory work should be conducted by trained professionals with an appropriate risk assessment performed beforehand.
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